molecular formula C8H10BClO4 B6326380 (2-Chloro-4,5-dimethoxyphenyl)boronic acid CAS No. 950662-22-3

(2-Chloro-4,5-dimethoxyphenyl)boronic acid

Cat. No. B6326380
CAS RN: 950662-22-3
M. Wt: 216.43 g/mol
InChI Key: NSVSDBMTEFWBQY-UHFFFAOYSA-N
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Description

“(2-Chloro-4,5-dimethoxyphenyl)boronic acid” is a boronic acid derivative. Boronic acids are compounds containing a boron atom bonded to three oxygen atoms, one of which is through a carbon atom . They have been widely studied in medicinal chemistry due to their potential applications in various fields such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems .


Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are also referred . The molecular modification by the introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .


Molecular Structure Analysis

The molecular formula of “(2-Chloro-4,5-dimethoxyphenyl)boronic acid” is C8H10BClO4 .


Chemical Reactions Analysis

Boronic acids, such as “(2-Chloro-4,5-dimethoxyphenyl)boronic acid”, can participate in various chemical reactions. For example, they can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Scientific Research Applications

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a type of chemical reaction where an organoboron compound (like 2-Chloro-4,5-dimethoxyphenylboronic acid) is cross-coupled with an organic halide by a palladium(0) catalyst . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds .

Negishi Coupling

Similar to the Suzuki-Miyaura coupling, the Negishi coupling also involves the cross-coupling of organoboron compounds with organic halides. However, this reaction uses a nickel or palladium catalyst and a zinc reagent .

Synthesis of Biaryl Compounds

Biaryl compounds are a class of organic compounds that contain two aromatic rings. The Suzuki-Miyaura coupling, which can involve 2-Chloro-4,5-dimethoxyphenylboronic acid, is a common method for synthesizing these compounds .

Material Science Research

Organoboron compounds like 2-Chloro-4,5-dimethoxyphenylboronic acid can be used in material science research. For example, they can be used in the development of new materials with unique properties .

Chemical Synthesis

2-Chloro-4,5-dimethoxyphenylboronic acid can be used as a reagent in various chemical syntheses. It can react with other compounds to form new substances, which can then be used in further reactions .

Chromatography

In chromatography, organoboron compounds can be used as ligands. These compounds can bind to certain molecules, allowing them to be separated from a mixture .

Future Directions

The future directions of research on boronic acids, including “(2-Chloro-4,5-dimethoxyphenyl)boronic acid”, involve extending the studies in medicinal chemistry in order to obtain new promising drugs . The interest for these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib .

properties

IUPAC Name

(2-chloro-4,5-dimethoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BClO4/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVSDBMTEFWBQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1Cl)OC)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4,5-dimethoxyphenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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